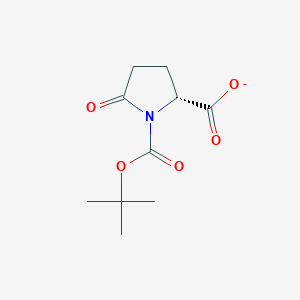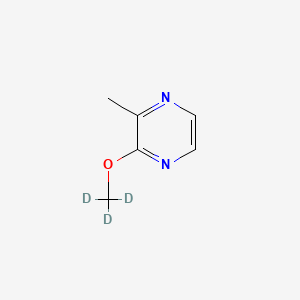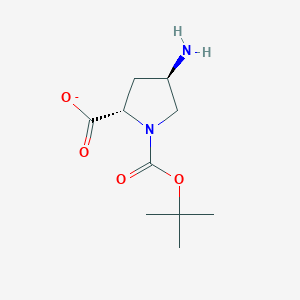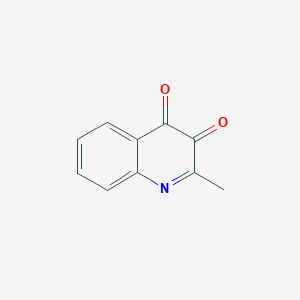
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione typically involves the methylation of purine derivatives. One common method includes the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in cellular processes and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and influence cellular signaling pathways. For example, it may act as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibit phosphodiesterases (PDEs) 4B/7A .
Comparison with Similar Compounds
Similar Compounds
1,3,7,9-tetramethyl-8H-purin-1-ium-2,6-dione: Another methylated purine derivative with similar properties.
1,3,7-trimethylxanthine:
1,3,7-trimethyluric acid: A related compound with distinct metabolic pathways.
Uniqueness
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its ability to modulate multiple molecular targets makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C9H13N4O2+ |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H13N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h6H,1-4H3/q+1 |
InChI Key |
ZKINMOLAUXLIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2C(=N1)N(C(=O)N(C2=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12361123.png)
![5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B12361138.png)

![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)








